N-(3-hydroxy-3H-indol-2-yl)acetamide
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(3-hydroxy-3H-indol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-10-9(14)7-4-2-3-5-8(7)12-10/h2-5,9,14H,1H3,(H,11,12,13) |
InChI Key |
ZGFGFLAEUFXONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2C1O |
Origin of Product |
United States |
Scientific Research Applications
N-(3-hydroxy-3H-indol-2-yl)acetamide is a chemical compound belonging to the indole family, which has a unique bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the acetamide group enhances the compound's solubility and reactivity, making it of interest in medicinal chemistry. Research indicates that this compound exhibits significant biological activity, particularly in antioxidant and anti-inflammatory contexts, and may also exhibit neuroprotective properties by modulating neurotransmitter systems.
Potential Applications
This compound and its derivatives have potential applications in various fields.
Interaction Studies: Interaction studies have focused on its binding affinity with various receptors and enzymes. Preliminary studies suggest that this compound may interact with key proteins involved in inflammatory responses and oxidative stress regulation, which could elucidate its mechanism of action and inform future therapeutic strategies targeting related pathways.
Antitumor Activity: 2-(1H-Indol-3-yl)-2-oxo-acetamides, a related compound, have demonstrated antitumor activity, particularly against solid tumors, such as colon and lung tumors .
GSK-3β Inhibitors: Other compounds with structural similarities to this compound, such as benzofuran-3-yl-(indol-3-yl)maleimides, have been identified as potent GSK-3β inhibitors .
Antiviral Natural Product: A new antiviral natural product CI - 39 was characterized as an NNRTI from the Isatis indigotica root . The natural product and 57 derivatives were synthesized .
Anti-inflammatory Potential: N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) is a dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases .
Structural Analogues and Their Properties
Several compounds share structural similarities with this compound, each exhibiting distinct properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Indole | Basic indole structure without substituents | Foundational structure for many derivatives |
| 3-Hydroxyindole | Hydroxyl group at position 3 | Enhanced reactivity compared to unsubstituted indoles |
| N-(1-Methylindol-2-yl)acetamide | Methyl substitution on the nitrogen | Potentially altered biological activity |
| N-(4-Hydroxyphenyl)-acetamide | Hydroxylated phenyl group instead of indole | Different interaction profiles due to phenolic structure |
| 5-Hydroxyindole | Hydroxyl group at position 5 | May exhibit different biological activities |
Comparison with Similar Compounds
The following analysis compares N-(3-hydroxy-3H-indol-2-yl)acetamide with structurally analogous indole-acetamides, focusing on synthesis, physicochemical properties, and biological activities.
Key Observations :
- Hydroxyl and acetamide substituent positions significantly influence reactivity and bioactivity. For example, N-(2-hydroxy-1H-indol-3-yl)acetamide (CAS: 32828-66-3) differs from the target compound in the indole tautomer (1H vs. 3H) and hydroxyl placement .
- Bulkier substituents (e.g., adamantane in 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ) require multi-step synthesis involving lithiation and oxalyl chloride reactions .
Key Observations :
- Ortho-halogenation (e.g., Cl, Br) on phenyl rings enhances antioxidant activity by improving electron-withdrawing effects and radical stabilization .
- Long alkyl chains (e.g., 4-(octyloxy)phenyl ) improve α-amylase inhibition, likely due to hydrophobic interactions with enzyme pockets .
- Chiral derivatives like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide are valued for asymmetric synthesis but lack direct bioactivity data .
Physicochemical Properties
Key Observations :
- Hydroxyl groups improve water solubility but may reduce membrane permeability.
- Bulky substituents (e.g., adamantane) or halogenation increase lipophilicity, favoring cell membrane interaction .
Q & A
Q. How can the synthesis of N-(3-hydroxy-3H-indol-2-yl)acetamide be optimized for high yield and purity?
Methodological Answer: Synthesis optimization typically involves multi-step reactions starting from indole precursors. Key steps include:
- Functionalization of the indole core : Introduce hydroxy and acetamide groups via nucleophilic substitution or condensation reactions under controlled pH (e.g., acidic/basic conditions).
- Protection/deprotection strategies : Use protecting groups (e.g., Boc or acetyl) to prevent side reactions during hydroxylation .
- Reaction condition control : Optimize temperature (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., DMF or THF for solubility) to enhance reaction efficiency .
- Purification : Employ column chromatography or recrystallization to isolate the compound, with purity verified via HPLC (>98%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the indole backbone and substituent positions (e.g., hydroxy at C3, acetamide at C2). Aromatic protons typically appear at δ 6.5–8.0 ppm, while the acetamide carbonyl resonates at ~δ 170 ppm .
- FT-IR : Detect functional groups like N–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretching vibrations .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 205.0978 for C10H11N2O2) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxy group may act as a hydrogen-bond donor, influencing ligand-receptor interactions .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Parameterize force fields to account for the compound’s polar groups .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity risks .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 1–100 µM) to establish activity thresholds. For example, IC50 values <10 µM may indicate potent anticancer activity, while higher doses might show nonspecific cytotoxicity .
- Mechanistic studies : Use transcriptomics/proteomics to identify upregulated/downregulated pathways (e.g., apoptosis markers like caspase-3 for anticancer effects) .
- Control experiments : Compare with structurally analogous compounds (e.g., N-(1H-indol-3-yl)acetamide) to isolate the role of the hydroxy group .
Q. How can reaction kinetics elucidate the stability of this compound under physiological conditions?
Methodological Answer:
- pH-dependent degradation studies : Monitor hydrolysis rates at pH 2 (stomach) and pH 7.4 (blood) via UV-Vis or LC-MS. The acetamide group may hydrolyze to acetic acid and indole derivatives in acidic media .
- Temperature acceleration tests : Use Arrhenius plots to extrapolate shelf-life at 25°C from data collected at 40–60°C .
- Light stability assays : Expose the compound to UV-Vis light and track photodegradation products via HPLC-MS .
Research Challenges & Recommendations
- Stereochemical complexity : The hydroxy group’s position (C3) may lead to tautomerism, requiring advanced NMR techniques (e.g., 2D COSY) for resolution .
- Scale-up limitations : Low yields (<40%) in multi-step syntheses suggest exploring catalytic methods (e.g., Pd-mediated coupling) .
- Biological selectivity : Prioritize structure-activity relationship (SAR) studies to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
